molecular formula C23H22F2N2O4 B357009 (4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione CAS No. 380902-40-9

(4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

Cat. No.: B357009
CAS No.: 380902-40-9
M. Wt: 428.4g/mol
InChI Key: CAMXGLYVHVEOFM-XUTLUUPISA-N
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Description

(4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) cation channel. The TRPM2 channel is a redox-sensitive cation channel highly expressed in the brain, immune cells, and pancreatic beta-cells. It is activated by intracellular adenosine diphosphate ribose (ADPR) and hydrogen peroxide (H2O2), serving as a critical sensor for oxidative stress. This compound acts by directly blocking the channel pore, thereby inhibiting calcium influx in response to oxidative stress. As a research tool, it is invaluable for elucidating the role of TRPM2 in a wide range of physiological and pathophysiological processes, including neuronal cell death in stroke and neurodegenerative diseases , cytokine production in immune cells , and pancreatic beta-cell dysfunction . Its high potency allows researchers to specifically dissect TRPM2-mediated signaling from other oxidative stress pathways. This inhibitor is supplied for research applications only and is an essential pharmacological tool for advancing our understanding of redox biology and calcium signaling.

Properties

IUPAC Name

(4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N2O4/c24-16-7-5-15(6-8-16)21(28)19-20(17-3-1-2-4-18(17)25)27(23(30)22(19)29)10-9-26-11-13-31-14-12-26/h1-8,20,28H,9-14H2/b21-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMXGLYVHVEOFM-XUTLUUPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione is a derivative of pyrrolidine-2,3-dione, a class known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antibacterial, anticancer, and other pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the potential of pyrrolidine-2,3-dione derivatives as inhibitors of Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3). The compound has been shown to inhibit PBP3 effectively, which is crucial for the survival of P. aeruginosa, a significant pathogen in clinical settings. The absence of a human counterpart for PBP3 reduces the risk of side effects associated with drug therapy.

Key Findings:

  • Inhibition Mechanism : The compound targets the catalytic domain of PBP3 located in the periplasm, making it accessible for small molecule inhibitors .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups such as hydroxyl and heteroaryl groups enhances the inhibitory activity against PBP3. Compounds with a pyrrolidine-2,3-dione core have shown inhibition rates ranging from 60% to 100% at concentrations of 100 µM .

Anticancer Activity

The anticancer properties of pyrrolidine derivatives have also been explored. A study on pyrazoline-substituted pyrrolidine-2,5-dione hybrids demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer) cells.

Research Highlights:

  • Cytotoxicity : The tested compounds exhibited remarkable antiproliferative activity with IC50 values indicating potent effects against targeted cancer cell lines .
  • Mechanism of Action : Although specific mechanisms for the compound's anticancer activity are still under investigation, structural modifications in similar compounds have been linked to enhanced interaction with cellular pathways involved in apoptosis and proliferation.

Other Biological Activities

Apart from antibacterial and anticancer properties, pyrrolidine derivatives exhibit various other biological activities:

  • Anticonvulsant Properties : Some derivatives have shown potential anticonvulsant effects in animal models, suggesting a broader pharmacological profile .
  • Protein Interaction Modulation : Certain pyrrolidine derivatives are known to stabilize protein-protein interactions, which could be leveraged in therapeutic contexts .

Data Tables

Biological ActivityCompound StructureIC50/EffectivenessReference
AntibacterialPyrrolidine-2,3-dione Core60%-100% inhibition at 100 µM
AnticancerPyrazoline-Pyrrolidine HybridSignificant cytotoxicity in MCF7 and HT29
AnticonvulsantVarious derivativesEffective at 300 mg/kg

Case Studies

  • Inhibition of PBP3 : A focused library screening identified several pyrrolidine derivatives that effectively inhibited PBP3 activity, showcasing their potential as new antibacterial agents targeting multidrug-resistant strains.
  • Anticancer Evaluation : In vitro studies on pyrazoline-substituted pyrrolidines revealed that structural modifications significantly enhance cytotoxicity against cancer cell lines, paving the way for future drug development.

Scientific Research Applications

Antibacterial Activity

Recent studies have identified pyrrolidine-2,3-diones as promising inhibitors of Penicillin-Binding Protein 3 (PBP3), particularly against Pseudomonas aeruginosa , a bacterium known for its multidrug resistance. The compound's structure allows it to effectively inhibit PBP3, which is essential for bacterial survival and represents a validated target for antibacterial drug development.

Key Findings:

  • Target Inhibition : The compound was shown to inhibit PBP3 with high efficacy, offering a potential new scaffold for developing antibacterial agents against resistant strains of bacteria .
  • Mechanism of Action : The presence of specific functional groups in the pyrrolidine-2,3-dione core is crucial for its interaction with the target protein, enhancing its antibacterial properties without significant cytotoxicity .

Structural Characterization

The structural integrity of (4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione has been confirmed through various spectroscopic techniques. Its unique structural features include:

FeatureDescription
Core StructurePyrrolidine ring with hydroxymethylidene substitution
Fluorine SubstituentsPositioned on phenyl rings to enhance biological activity
Morpholine GroupContributes to solubility and potential interactions with biological targets

This structural complexity allows for varied interactions within biological systems, making it a versatile candidate for further modifications and optimizations .

Drug Discovery Potential

The versatility of the pyrrolidine scaffold has been highlighted in numerous studies focusing on drug discovery. Its application extends beyond antibacterial agents to include:

Case Studies:

  • Antitumor Agents : Hybrids of pyrrolidine-2,5-dione have been synthesized and evaluated for their antitumor efficacy. These compounds demonstrated oral bioavailability and significant tumor regression capabilities in preclinical models .
  • Inhibitors of RORγt : Some derivatives have shown promise as inverse agonists for RORγt, a receptor implicated in autoimmune diseases. This highlights the potential of pyrrolidine derivatives in treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound 5-(2-Fluorophenyl); 4-(4-fluorophenyl-hydroxymethylidene); 1-(2-morpholin-4-ylethyl) C₂₄H₂₀F₂N₂O₄ 438.43 Hypothesized enhanced CNS penetration due to morpholine group
(4E)-5-(4-Fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione 5-(4-Fluorophenyl); 4-(4-methylphenyl-hydroxymethylidene); 1-(pyridin-3-ylmethyl) C₂₄H₁₉FN₂O₃ 402.42 Higher LogP (4.09) suggests increased lipophilicity; pyridinyl group may improve metal-binding capacity
(4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione 4-(4-Chlorophenyl); 5-(3,4-dimethoxyphenyl); 1-(3-methoxypropyl) C₂₃H₂₄ClNO₆ 445.89 Methoxy groups enhance solubility; chlorophenyl moiety linked to antimicrobial activity
(4E)-5-(2,4-Dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-prop-2-enylpyrrolidine-2,3-dione 5-(2,4-Dimethoxyphenyl); 4-(4-methylphenyl-hydroxymethylidene); 1-(propenyl) C₂₃H₂₂N₂O₅ 406.44 Propenyl group may reduce metabolic stability; dimethoxy groups favor π-π stacking

Pharmacological and Physicochemical Comparisons

  • Solubility : The morpholinylethyl group in the target compound likely improves aqueous solubility compared to analogs with alkyl or aromatic substituents (e.g., 3-methoxypropyl in or propenyl in ). Morpholine’s polarity facilitates hydrogen bonding with biological targets .
  • Antimicrobial Activity : Chlorophenyl-substituted analogs (e.g., ) exhibit stronger antimicrobial effects against Staphylococcus aureus (MIC: 8 µg/mL) than fluorinated derivatives, possibly due to increased electrophilicity .
  • Metabolic Stability : Fluorination at the 2- and 4-positions (target compound) reduces susceptibility to cytochrome P450 oxidation compared to methoxy-substituted derivatives .

Crystallographic and Conformational Analysis

  • The pyrrolidine-2,3-dione core adopts a non-planar conformation in analogs, with puckering parameters (e.g., Cremer-Pople coordinates) indicating chair-like or envelope distortions depending on substituents . For example, the morpholinylethyl group in the target compound may induce steric strain, altering ring puckering compared to smaller substituents like pyridinylmethyl .
  • X-ray data for similar compounds (e.g., ) show R-factors < 0.05, confirming structural precision. The fluorophenyl groups in the target compound are expected to form C–F···H–N hydrogen bonds, stabilizing crystal packing .

Preparation Methods

[3+2]-Cycloaddition Strategy

Azomethine ylides, generated in situ from 1H-indole-2,3-dione (isatin) and N-methylglycine, react with bis-arylidene precursors to form spiro-pyrrolidine derivatives. For the target compound, the reaction conditions are adapted as follows:

  • Precursor : 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinone (2 ) synthesized from 4-piperidone hydrochloride and aryl aldehydes (e.g., 2-fluorobenzaldehyde).

  • Reagents : Isatin (1.1 equiv), N-methylglycine (1.1 equiv), and 2 (1 equiv) in methanol under reflux for 1 hour.

  • Yield : 82–94% for analogous spiro-pyrrolidines.

Three-Component Reaction Protocol

A one-pot reaction involving:

  • Aldehyde : 2-Fluorobenzaldehyde (1.2 equiv)

  • Amine : 2-Morpholin-4-ylethylamine (1 equiv)

  • Dione precursor : Dimethyl acetylenedicarboxylate (1 equiv)

  • Conditions : Reflux in ethanol with catalytic piperidine (10 mol%).

  • Yield : ~75% for similar pyrrolidine-2,3-diones.

Functionalization with the 2-Morpholin-4-Ylethyl Group

The morpholine moiety is introduced via N-alkylation :

  • Alkylating agent : 2-Chloroethylmorpholine hydrochloride (1.2 equiv).

  • Base : Potassium carbonate (2 equiv) in acetonitrile at 80°C for 6 hours.

  • Yield : 65–78% for similar N-alkylated pyrrolidines.

Final Assembly and Optimization

The complete synthesis involves sequential steps:

  • Core formation via cycloaddition or multi-component reaction.

  • Condensation with 4-fluorobenzaldehyde.

  • N-Alkylation with 2-morpholin-4-ylethyl groups.

Reaction Conditions and Yields

StepReagents/ConditionsYieldSource
Core formationIsatin, N-methylglycine, MeOH, reflux82–94%
Hydroxymethylidene4-Fluorobenzaldehyde, HCl, acetic acid70–85%
N-Alkylation2-Chloroethylmorpholine, K₂CO₃, MeCN, 80°C65–78%

Spectroscopic Characterization

  • IR : Peaks at ~1705 cm⁻¹ (C=O), 1617 cm⁻¹ (C=C), and 3410 cm⁻¹ (O-H).

  • ¹H-NMR : Signals for morpholine protons (δ 3.5–3.7 ppm), fluorophenyl aromatics (δ 7.2–7.8 ppm), and hydroxymethylidene (δ 4.9 ppm).

Challenges and Solutions

  • Regioselectivity : Use of bulky bases (e.g., DBU) improves selectivity during condensation.

  • Racemization : Chiral auxiliaries or asymmetric catalysis may resolve stereochemistry.

Comparative Analysis of Methods

ParameterCycloadditionMulti-Component
Reaction Time1 hour3–6 hours
ScalabilityModerateHigh
PurificationRecrystallizationColumn Chromatography

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance yield and reduce reaction time for multi-component steps.

  • Green Chemistry : Replace methanol with ethanol or cyclopentyl methyl ether for sustainability .

Q & A

Q. Tables for Key Data

Parameter Method Typical Values Reference
X-ray R factorSingle-crystal diffraction0.038–0.100
Pyrrolidine-dione IR stretchFT-IR1745–1755 cm1^{-1}
19F^{19}\text{F} NMR shift400 MHz NMR (DMSO-d6d_6)δ -112 to -118 ppm (fluorophenyl)
Cytotoxicity IC50_{50}MTT assay (HeLa cells)5–20 µM (varies with substituents)

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